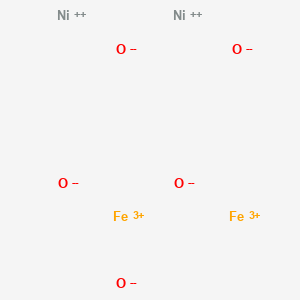
1,2-Dibromo-4-nitrobenzène
Vue d'ensemble
Description
1,2-Dibromo-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₃Br₂NO₂. It is characterized by the presence of two bromine atoms and one nitro group attached to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Applications De Recherche Scientifique
1,2-Dibromo-4-nitrobenzene is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the production of certain pharmaceutical compounds.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Dyestuff: Acts as a precursor in the manufacture of dyes and pigments.
Mécanisme D'action
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene compounds are generally known to undergo reduction reactions within the cell, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular components, potentially leading to various effects.
Biochemical Pathways
It is known that nitrobenzene compounds can be metabolized by bacteria through various degradation pathways . These pathways involve a series of enzymatic reactions that convert the nitrobenzene compound into simpler molecules, which can then be further metabolized or excreted .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.97, suggests that it may have good bioavailability .
Result of Action
The reactive intermediates formed during the metabolism of nitrobenzene compounds can potentially cause various cellular effects, including oxidative stress and damage to cellular components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromo-4-nitrobenzene. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Additionally, the presence of other chemicals in the environment can potentially influence the compound’s action through chemical interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution .
Industrial Production Methods: In industrial settings, the production of 1,2-dibromo-4-nitrobenzene often involves large-scale bromination and nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃) as a catalyst.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst.
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of compounds like 1,2-dihydroxy-4-nitrobenzene.
Reduction: Formation of 1,2-dibromo-4-aminobenzene.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
1,2-Dibromo-4-methylbenzene: Contains a methyl group instead of a nitro group.
1,2-Dibromo-4-fluorobenzene: Features a fluorine atom in place of the nitro group.
Uniqueness: 1,2-Dibromo-4-nitrobenzene is unique due to the presence of both bromine and nitro substituents, which impart distinct reactivity patterns. The nitro group is a strong electron-withdrawing group, making the compound more reactive towards nucleophiles compared to its analogs with electron-donating groups like methyl or halogen atoms .
Propriétés
IUPAC Name |
1,2-dibromo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDRYLYVHKDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202455 | |
| Record name | Benzene, 1,2-dibromo-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-50-7 | |
| Record name | Benzene, 1,2-dibromo-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5411-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dibromo-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromo-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















